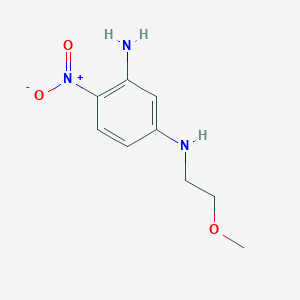

4-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Vue d'ensemble

Description

Indazole-containing derivatives, such as “4-Bromo-1-methyl-1H-indazole-3-carboxylic acid”, are important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

Synthesis Analysis

Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Numerous methods have been developed to construct these heterocycles with better biological activities . For example, Ma et al. developed a series of novel 4-bromo-1H-indazole derivatives .Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .Applications De Recherche Scientifique

Antispermatogenic Agents

Research conducted by Corsi and Palazzo (1976) investigated halogenated 1-benzylindazole-3-carboxylic acids, including compounds similar to 4-Bromo-1-methyl-1H-indazole-3-carboxylic acid, for their effects on testicular weight and inhibition of spermatogenesis. Some derivatives showed potent antispermatogenic activity (Corsi & Palazzo, 1976).

Crystal Structure and Spectroscopic Characterization

Anuradha et al. (2014) synthesized and characterized a compound closely related to this compound. The structure was analyzed through X-ray diffraction studies and various spectroscopic methods, providing valuable insights into its molecular structure (Anuradha et al., 2014).

Antifungal Activity

Du et al. (2015) synthesized a series of compounds, including derivatives of this compound, which were tested for antifungal activity against phytopathogenic fungi. The study highlighted the potential use of these compounds in agricultural applications (Du et al., 2015).

Enthalpy of Formation Studies

Orozco-Guareño et al. (2019) conducted experimental and theoretical studies on the enthalpy of formation for indazoles, including 1H-indazole-3-carboxylic acid, a compound related to this compound. These studies are crucial for understanding the thermodynamic properties of these compounds (Orozco-Guareño et al., 2019).

Anti-inflammatory and Analgesic Activity

Research by Reddy et al. (2015) explored the synthesis of derivatives of 1H-pyridin-4-yl-indazole-3-carboxylic acid, structurally related to this compound, and evaluated their anti-inflammatory and analgesic activities. This indicates potential medical applications for these compounds (Reddy et al., 2015).

Mécanisme D'action

Target of Action

4-Bromo-1-methyl-1H-indazole-3-carboxylic acid, as an indazole derivative, is known to interact with various targets. Indazole derivatives have been found to bind with high affinity to multiple receptors . They are also known to inhibit, regulate, and modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell signaling pathways and are involved in diseases such as cancer .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, the inhibition of kinases can disrupt cell signaling pathways, potentially leading to the death of cancer cells .

Biochemical Pathways

Indazole derivatives, including this compound, can affect various biochemical pathways. They have been used to inhibit the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways , which are involved in cell growth, proliferation, and survival. By inhibiting these pathways, the compound may exert antitumor effects .

Result of Action

The molecular and cellular effects of this compound are largely dependent on its targets and mode of action. As mentioned, it may inhibit key cell signaling pathways, leading to antitumor effects . .

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-1-methylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-12-6-4-2-3-5(10)7(6)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRNZVLPOSJJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Br)C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1403315.png)

![2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1403321.png)

![1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B1403323.png)

![1-(2-Isopropoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403334.png)